![molecular formula C16H12N2O4S B2654538 Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate CAS No. 1172416-65-7](/img/structure/B2654538.png)
Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate
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Description
“Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .
Scientific Research Applications
- Its hybrid structure may interact with specific protein targets, making it relevant for anticancer, anti-inflammatory, or antiviral drug development .
- Mishra and colleagues introduced a synthetic method for novel 3,5-disubstituted isoxazole scaffolds, including Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate. These compounds could serve as anti-Parkinson agents .
- The compound’s isoxazole and thiophene moieties participate in (3 + 2) cycloaddition reactions. Researchers explore metal-free synthetic routes to generate isoxazoles, avoiding the drawbacks associated with metal-catalyzed reactions .
- Isoxazoles, including Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate, have been investigated as COX-1 inhibitors. COX-1 inhibition is a promising strategy for cancer treatment and neurodegenerative diseases associated with inflammation .
Drug Discovery and Medicinal Chemistry
Anti-Parkinson Agent Development
Cycloaddition Reactions and Heterocyclic Synthesis
COX-1 Inhibition for Cancer and Neuro-Inflammation
properties
IUPAC Name |
methyl 2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-21-16(20)11-7-8-23-15(11)17-14(19)12-9-13(22-18-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUDSYVECGZURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate |
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